An In-depth Technical Guide to the Chemical and Physical Properties of dl-Alanyl-dl-serine
An In-depth Technical Guide to the Chemical and Physical Properties of dl-Alanyl-dl-serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological relevance of the dipeptide dl-alanyl-dl-serine. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and potential applications of this molecule. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of associated biological pathways and experimental workflows to facilitate a deeper understanding of dl-alanyl-dl-serine.
Chemical and Physical Properties
dl-Alanyl-dl-serine (CAS Number: 1999-26-4) is a dipeptide composed of a racemic mixture of alanine and serine residues. Its zwitterionic nature, arising from the presence of both an amino group and a carboxylic acid group, contributes to its solubility in aqueous solutions.[1] The presence of a hydroxyl group on the serine residue allows for hydrogen bonding, influencing its physical properties and potential biological interactions.
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₄ | [2][3] |
| Molecular Weight | 176.17 g/mol | [1][2][3] |
| CAS Number | 1999-26-4 | [2] |
| Synonyms | Alanylserine, N-DL-Alanyl-DL-serine | [3] |
| IUPAC Name | 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | [3] |
Physical Properties
The physical properties of dl-alanyl-dl-serine are summarized in the table below. It is important to note that some of these values are predicted, as experimental data for this specific racemic dipeptide is limited in publicly available literature.
| Property | Value | Notes | Source |
| Melting Point | 209-214 °C (decomposition) | Predicted | [4] |
| Boiling Point | 486.7 ± 45.0 °C | Predicted | [4] |
| Density | 1.354 ± 0.06 g/cm³ | Predicted | [4] |
| Solubility | Soluble in water | Qualitative | [1] |
| pKa | 2.98 ± 0.10 | Predicted | [2] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of dl-alanyl-dl-serine. The following data has been reported:
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¹H NMR: Spectral data is available and can be used to identify the different protons in the molecule.
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¹³C NMR: The carbon spectrum provides information on the carbon framework of the dipeptide.
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Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups such as the amide, carboxylic acid, and hydroxyl groups.
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Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[3]
Experimental Protocols
This section outlines the general methodologies for the synthesis, purification, and analysis of dl-alanyl-dl-serine, based on standard peptide chemistry techniques.
Synthesis
2.1.1. Solid-Phase Peptide Synthesis (SPPS)
A common method for synthesizing peptides like dl-alanyl-dl-serine is Solid-Phase Peptide Synthesis (SPPS). A representative workflow is as follows:
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Resin Preparation: An appropriate resin (e.g., Wang resin) is selected and prepared. The C-terminal amino acid, serine, with its amino group protected (e.g., with Fmoc) and its side chain protected (e.g., with a tert-butyl group), is attached to the resin.
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Deprotection: The Fmoc protecting group on the N-terminus of serine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
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Coupling: The next amino acid, alanine, also with its N-terminus protected with Fmoc, is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form the peptide bond with the deprotected serine.
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Final Deprotection and Cleavage: After the dipeptide is formed, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting group on serine is removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
2.1.2. Solution-Phase Synthesis
Alternatively, dl-alanyl-dl-serine can be synthesized in solution.[5][6] This involves the coupling of protected alanine and serine amino acids in a suitable solvent, followed by deprotection steps.
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Protection: The amino group of alanine and the carboxylic acid group of serine are protected to prevent unwanted side reactions. The side chain of serine is also typically protected.
-
Coupling: The protected amino acids are coupled using a coupling agent to form the dipeptide.
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Deprotection: The protecting groups are removed to yield the final dl-alanyl-dl-serine product.
Purification
The crude dipeptide obtained from synthesis is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
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Column: A C18 column is commonly used for peptide purification.
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Mobile Phase: A gradient of water and a more organic solvent like acetonitrile, both typically containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the peptide.
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Detection: The peptide is detected by monitoring the absorbance at a specific wavelength, usually 214 or 280 nm.
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Fraction Collection and Lyophilization: Fractions containing the purified peptide are collected, pooled, and then lyophilized to obtain the final product as a powder.
Analysis
The purity and identity of the synthesized dl-alanyl-dl-serine can be confirmed by analytical RP-HPLC and mass spectrometry.
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Analytical RP-HPLC: A small amount of the purified product is injected onto an analytical HPLC system to assess its purity.
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Mass Spectrometry: This technique is used to confirm that the molecular weight of the synthesized product matches the expected molecular weight of dl-alanyl-dl-serine.
Biological Significance and Associated Pathways
dl-Alanyl-dl-serine and its constituent amino acids have roles in various biological processes.
D-Alanylation of Teichoic Acids in Gram-Positive Bacteria
In many Gram-positive bacteria, the cell wall contains teichoic acids that are modified with D-alanine. This process is crucial for the bacteria's survival and virulence. dl-Alanyl-dl-serine can be involved in this pathway, where D-alanine is incorporated into the teichoic acid structure. The enzyme D-alanyl carrier protein ligase (DltA) plays a key role in this process.
Caption: D-Alanylation of Teichoic Acid Pathway.
D-Serine as a Neuromodulator
The hydrolysis of dl-alanyl-dl-serine can release D-serine. D-serine is a significant co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By binding to the glycine site on the NMDA receptor, D-serine plays a crucial role in synaptic plasticity, learning, and memory.
Caption: D-Serine Signaling at the NMDA Receptor.
Experimental Workflow Visualization
The enzymatic synthesis of dl-alanyl-dl-serine can be a highly efficient process. The following diagram illustrates a typical workflow for this method.
Caption: Enzymatic Synthesis Workflow for Stereoisomers.
Conclusion
dl-Alanyl-dl-serine is a dipeptide with properties that make it of interest to various scientific disciplines. Its chemical characteristics, defined by its amino acid constituents, and its involvement in significant biological pathways highlight its importance. This guide has provided a foundational understanding of dl-alanyl-dl-serine, offering a starting point for further research and development. The methodologies for its synthesis and analysis are well-established in the field of peptide chemistry, allowing for its preparation and characterization in a laboratory setting. As research continues, a deeper understanding of the specific roles and applications of this and similar dipeptides is anticipated.
References
- 1. dl-Alanyl-dl-serine (3062-19-9) for sale [vulcanchem.com]
- 2. Page loading... [guidechem.com]
- 3. dl-Alanyl-dl-serine | C6H12N2O4 | CID 96821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-ALANYL-DL-SERINE | 3062-19-9 [amp.chemicalbook.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
